N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine

Peptide Chemistry SPPS Side Reactions

Boc-Ser(THP)-OH is a doubly protected serine derivative for SPPS combining Boc α-amino protection with a THP side-chain acetal. The THP group prevents tert-butylation of Cys, Trp, and Met residues during TFA cleavage, reducing side-product formation by up to 16.3% and improving peptide yield. It provides orthogonal deprotection (cleaved with 1–2% TFA) for selective Ser modification and enhances peptide intermediate solubility in difficult, Ser/Thr-rich sequences.

Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
Cat. No. B8641967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine
Molecular FormulaC13H23NO6
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC1CCCCO1)C(=O)O
InChIInChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)8-19-10-6-4-5-7-18-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10?/m0/s1
InChIKeyHAHCUWZQISPQAV-RGURZIINSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine (Boc-Ser(THP)-OH): Procurement Considerations and Comparative Profile for SPPS Applications


N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine (Boc-Ser(THP)-OH) is a doubly protected serine derivative employed primarily in solid-phase peptide synthesis (SPPS). It combines an Nα-tert-butoxycarbonyl (Boc) group for α-amino protection with an O-tetrahydropyranyl (THP) acetal for side-chain hydroxyl masking. The THP group, while recognized as a useful protecting group for alcohols in organic synthesis for several decades [1], has seen limited investigation for Ser/Thr side-chain protection in SPPS until relatively recently [2]. Its defining characteristics—non-aromatic, mild-acid-labile, and compatible with standard Fmoc/tBu SPPS conditions—position it as an alternative to conventional O-tBu, O-Trt, and O-Bn protection strategies for hydroxyl-containing amino acids [1].

Why Boc-Ser(THP)-OH Cannot Be Simply Substituted by Boc-Ser(tBu)-OH, Boc-Ser(Trt)-OH, or Boc-Ser(Bn)-OH in Critical SPPS Campaigns


Interchanging serine derivatives with different side-chain protecting groups is not functionally neutral in SPPS. The O-tBu group, ubiquitous in Fmoc/tBu SPPS, generates reactive tBu⁺ cations during final global deprotection with ≥90% TFA, leading to irreversible tert-butylation of sensitive residues such as Cys, Trp, and Met, which can reduce target peptide yield by up to approximately 20% even in the presence of scavengers [1]. O-Trt protection, while acid-labile, introduces an aromatic chromophore that complicates HPLC monitoring and confers lower aqueous solubility to protected peptide intermediates [2]. O-Bn protection requires hazardous HF or strong hydrogenolysis conditions incompatible with many modern peptide synthesis workflows. The THP group in Boc-Ser(THP)-OH addresses these limitations by being non-aromatic, cleavable at low TFA concentrations (1–2%) where tBu remains fully stable, and imparting improved solubility compared to both tBu- and Trt-protected analogs [2][3].

Boc-Ser(THP)-OH: Direct Comparative Evidence for Side-Chain Protection Selection in Peptide Synthesis


THP vs tBu: Quantitative Reduction of tert-Butylation Side-Products in Somatostatinamide Synthesis

In the Fmoc/tBu SPPS of the 14-mer peptide somatostatinamide, substituting the O-tBu protecting groups of Ser and Thr with O-Thp eliminated tert-butylation side-products entirely. Using standard tBu protection (one Ser, two Thr, one Boc-protected Trp), 16.3% tert-butylated products were detected after TFA/TIS/water (95:2.5:2.5) cleavage. In contrast, when Ser and Thr were protected with Thp, no tert-butylated side-products were observed under identical cleavage conditions [1][2]. This is attributed to Thp cleavage occurring at significantly lower TFA concentrations (1–2%) than required for tBu removal, thereby avoiding generation of reactive tBu⁺ cations that alkylate Cys, Trp, and Met residues [2].

Peptide Chemistry SPPS Side Reactions Process Chemistry

THP vs Trt: Reduced Cysteine Racemization in SPPS of C-Terminal Cys-Containing Peptides

Although this data originates from Cys(Thp) rather than Ser(Thp), the protecting group chemistry is directly transferable because the THP acetal exhibits identical acid-lability and steric properties on both serine hydroxyl and cysteine thiol groups. In a direct head-to-head study using the Fmoc/tBu SPPS strategy, Cys protected with Thp exhibited less than 1% racemization compared to over 3% for Cys protected with Trt under identical coupling conditions [1][2]. The reduced racemization with Thp is attributed to the absence of an aromatic ring that would otherwise increase α-proton acidity, as well as the minimization of C-terminal 3-(1-piperidinyl)alanine formation [1].

Peptide Chemistry Racemization Chiral Integrity Cysteine

THP vs tBu and Trt: Improved Solubility of Protected Peptide Intermediates

The THP group is non-aromatic and less bulky than the trityl (Trt) group, resulting in fewer inter- and intra-chain hydrophobic interactions during peptide elongation. Comparative solubility assessments indicate that THP-protected building blocks impart greater solubility to the resulting protected peptide chain than the tBu- and Trt-protected analogs [1]. This property is particularly advantageous for peptides rich in Ser, Thr, or Cys residues, where multiple hydrophobic protecting groups would otherwise promote on-resin aggregation and incomplete coupling [1][2].

Peptide Chemistry Solubility Aggregation SPPS

THP vs tBu: Orthogonal Cleavage at Low TFA Concentration for Selective Deprotection Strategies

THP and tBu exhibit markedly different acid sensitivities that enable orthogonal deprotection. THP groups are cleaved with 1–2% TFA in DCM, conditions under which O-tBu ethers and Boc groups remain completely stable [1][2]. In contrast, tBu removal requires ≥90% TFA. This differential acid lability permits selective removal of THP from serine hydroxyl groups while retaining full Boc and tBu protection elsewhere in the peptide chain, enabling site-specific on-resin modifications such as O-acylation, O-phosphorylation, or O-glycosylation prior to final global deprotection [1].

Peptide Chemistry Orthogonal Protection Selective Deprotection Cyclic Peptides

High-Impact Procurement and Research Applications for Boc-Ser(THP)-OH in Peptide Synthesis Workflows


Synthesis of Cys/Trp/Met-Rich Peptides Where tert-Butylation Compromises Yield and Purity

For peptides containing electrophilic residues (Cys, Trp, Met) that are susceptible to tert-butylation during final TFA cleavage, Boc-Ser(THP)-OH enables complete elimination of this side reaction. The somatostatinamide case demonstrates a 16.3% reduction in side-product formation compared to O-tBu protection [1]. Procurement of Boc-Ser(THP)-OH for these sequences reduces downstream purification burden and improves overall yield of the target peptide.

Peptides Requiring Selective On-Resin Serine Side-Chain Functionalization

When synthetic routes require selective on-resin modification of serine hydroxyl groups (O-acylation, phosphorylation, or glycosylation) while maintaining full protection of other residues, Boc-Ser(THP)-OH provides orthogonal deprotection capability. The THP group can be removed with 1–2% TFA without affecting Boc, tBu, or resin-linker stability [1][2]. This is not feasible with O-tBu protection, which cannot be selectively removed under conditions compatible with retained Nα-Boc groups.

Aggregation-Prone Sequences with Multiple Hydroxyamino Acid Residues

For difficult sequences containing multiple Ser and/or Thr residues where on-resin aggregation compromises coupling efficiency, substituting O-tBu or O-Trt protection with O-THP improves the solubility of protected peptide intermediates [1]. This reduces the need for elevated temperatures, chaotropic salts, or pseudoproline dipeptides. Procurement should be prioritized for Ser/Thr-rich hydrophobic peptides and amyloidogenic sequences.

Synthesis of C-Terminal Cys-Containing Peptides Requiring High Chiral Purity

Although Boc-Ser(THP)-OH is a serine derivative, the demonstrated reduction in racemization with THP protection on Cys (<1% vs >3% for Trt) [1] supports the broader value proposition of THP as a racemization-suppressing protecting group across hydroxy- and thiol-containing amino acids. Procurement of THP-protected building blocks is advisable when chiral integrity is a critical quality attribute and when C-terminal residues are prone to base-catalyzed epimerization.

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